7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Overview
Description
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a chemical compound with the following properties:
- IUPAC Name : (2E)-7-chloro-4-methyl-1,3-benzothiazol-2(3H)-one hydrazone.
- Molecular Formula : C<sub>8</sub>H<sub>8</sub>ClN<sub>3</sub>S.
- Molecular Weight : 213.69 g/mol.
- InChI Code : 1S/C8H8ClN3S/c1-4-2-3-5(9)7-6(4)11-8(12-10)13-7/h2-3H,10H2,1H3,(H,11,12).
Molecular Structure Analysis
The compound’s molecular structure consists of a benzothiazole ring with a chlorine atom and a hydrazino group attached. The hydrazino group (N<sub>2</sub>H<sub>2</sub>) is positioned at the 2-position of the benzothiazole ring.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in various reactions typical of hydrazine derivatives. These may include condensation reactions, cyclizations, and transformations of the hydrazino group.
Physical And Chemical Properties Analysis
- Physical Form : Solid.
- Purity : Typically 95% pure.
- Country of Origin : Ukraine (UA).
Scientific Research Applications
Synthesis and Biological Activities
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole and its derivatives have been extensively studied for their potential biological and pharmacological activities. The compound and its derivatives are known for their wide range of therapeutic properties, including anti-inflammatory and antibacterial activities. These compounds are synthesized through various chemical reactions involving substituted benzothiazoles, which are reacted with chloroacetyl chloride to yield chloroacetyl amino benzothiazoles. Further reactions with 2-mercaptobenzothiazole and 2-hydrazinobenzothiazole result in compounds with enhanced biological activities (Hunasnalkar et al., 2010).
Novel Synthesis and Ring Closure Reactions
The chemical versatility of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is further demonstrated in its use for novel synthesis and ring closure reactions, leading to the production of various heterocyclic compounds. These synthetic pathways are crucial for developing pharmacologically active molecules, showcasing the compound's importance in medicinal chemistry (Kapratwar et al., 2005).
Antimicrobial and Antiparasitic Agents
Some benzothiazole derivatives, including those synthesized from 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, have been evaluated for their antimicrobial and antiparasitic activities. These studies have revealed that certain benzothiazole derivatives show reasonable antinematodal or schistosomicidal activity, contributing to the development of new treatments for parasitic infections (Mahran et al., 2003).
Antifungal Activity
Research into the antifungal activity of N-heterocyclic substituted hydrazone Schiff's bases derivatives of benzothiazolyl has been conducted, focusing on their effectiveness against fungal species like Candida albicans and Pityrosporum ovale. These studies contribute to understanding the potential of benzothiazole derivatives in treating fungal infections, highlighting the diverse biological applications of these compounds (Kale et al., 2020).
Corrosion Inhibition
Beyond biological activities, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole has also been identified as an effective corrosion inhibitor for mild steel in acidic solutions. Its ability to act as a cathodic inhibitor in HCl and a mixed inhibitor in H2SO4 solutions opens up applications in industrial processes, particularly in protecting metal surfaces from corrosive environments (Ajmal et al., 1994).
Future Directions
Future research could focus on:
- Elucidating the compound’s biological activity.
- Developing efficient synthetic methods.
- Investigating potential applications in drug discovery or materials science.
Please note that the information provided here is based on available literature and may not cover all aspects. Researchers should consult additional sources for a more comprehensive understanding12.
properties
IUPAC Name |
(7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-4-2-3-5(9)7-6(4)11-8(12-10)13-7/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZTSNQCCWIKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264231 | |
Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole | |
CAS RN |
80945-76-2 | |
Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80945-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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